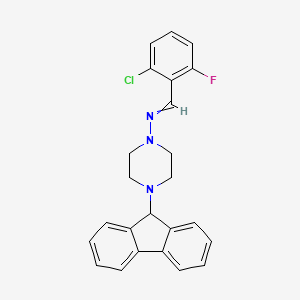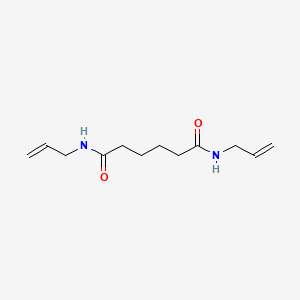![molecular formula C14H19NOS B4644150 1-[(phenylthio)acetyl]azepane](/img/structure/B4644150.png)
1-[(phenylthio)acetyl]azepane
Descripción general
Descripción
1-[(Phenylthio)acetyl]azepane, also known as PTAA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The unique chemical structure of PTAA makes it a promising candidate for scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1-[(phenylthio)acetyl]azepane is not well understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inhibiting the activity of certain enzymes and proteins that are essential for the survival and proliferation of bacteria and cancer cells.
Biochemical and Physiological Effects
1-[(phenylthio)acetyl]azepane has been shown to have several biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain. 1-[(phenylthio)acetyl]azepane has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(phenylthio)acetyl]azepane in lab experiments is its relatively low cost and easy availability. The compound can be synthesized in large quantities using simple laboratory techniques. However, one of the limitations of using 1-[(phenylthio)acetyl]azepane is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(phenylthio)acetyl]azepane. One area of interest is the development of 1-[(phenylthio)acetyl]azepane-based drugs for the treatment of bacterial infections and cancer. Another area of research is the investigation of the mechanism of action of 1-[(phenylthio)acetyl]azepane and its potential interactions with other compounds. Additionally, the development of new synthetic methods for 1-[(phenylthio)acetyl]azepane and its derivatives could lead to the discovery of new compounds with even more promising properties.
Conclusion
In conclusion, 1-[(phenylthio)acetyl]azepane is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The compound has shown antimicrobial and anticancer properties and has a low toxicity profile, making it a promising candidate for further research. Future research on 1-[(phenylthio)acetyl]azepane could lead to the development of new drugs and the discovery of new compounds with even more promising properties.
Aplicaciones Científicas De Investigación
1-[(phenylthio)acetyl]azepane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 1-[(phenylthio)acetyl]azepane has also been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(15-10-6-1-2-7-11-15)12-17-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNTXMJONPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4644074.png)

![4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4644091.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4644093.png)
![N-[3-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4644102.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4644104.png)
![N-allyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4644112.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4644116.png)
![N-(2-(4-bromophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4644119.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4644132.png)

![2-{4-[(isobutylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4644156.png)